molecular formula C7H4BrNO3S2 B582487 5-Bromobenzothiazole-2-sulfonic acid CAS No. 1215205-70-1

5-Bromobenzothiazole-2-sulfonic acid

Cat. No.: B582487
CAS No.: 1215205-70-1
M. Wt: 294.137
InChI Key: PQFRQZCBKYMUBY-UHFFFAOYSA-N
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Description

5-Bromobenzothiazole-2-sulfonic acid: is an organosulfur compound with the molecular formula C7H4BrNO3S2 and a molecular weight of 294.15 g/mol . It features a brominated benzothiazole ring with a sulfonic acid group attached at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzothiazole-2-sulfonic acid typically involves the bromination of benzothiazole-2-sulfonic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the fifth position of the benzothiazole ring. The general reaction scheme is as follows:

    Starting Material: Benzothiazole-2-sulfonic acid.

    Reagent: Bromine (Br2).

    Solvent: Acetic acid or another suitable solvent.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzothiazole-2-sulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the fifth position can be replaced by other nucleophiles under appropriate conditions.

    Acid-Base Reactions: The sulfonic acid group can donate protons (H+) in aqueous solutions, acting as a strong Brønsted-Lowry acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used to facilitate the substitution of the bromine atom.

    Acid-Base Reactions: The compound can react with bases like sodium hydroxide (NaOH) to form the corresponding sulfonate salt.

Major Products

Mechanism of Action

The mechanism of action of 5-Bromobenzothiazole-2-sulfonic acid is primarily based on its chemical structure:

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole-2-sulfonic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Chlorobenzothiazole-2-sulfonic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    5-Fluorobenzothiazole-2-sulfonic acid:

Uniqueness

5-Bromobenzothiazole-2-sulfonic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and provides distinct properties compared to its analogs. This uniqueness makes it valuable in various scientific research applications, particularly in the synthesis of novel compounds with potential biological and industrial significance .

Properties

IUPAC Name

5-bromo-1,3-benzothiazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3S2/c8-4-1-2-6-5(3-4)9-7(13-6)14(10,11)12/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFRQZCBKYMUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682070
Record name 5-Bromo-1,3-benzothiazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-70-1
Record name 5-Bromo-2-benzothiazolesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-benzothiazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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